

Physicochemical Properties of Propyphenazone and Its Derivatives: A Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the core physicochemical properties of **propyphenazone** and its derivatives. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development activities.

Introduction to Propyphenazone

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.^[1] First introduced in 1951, it is recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties.^{[2][3]} Structurally, it is a derivative of phenazone, characterized by an isopropyl group substituted at the C-4 position of the pyrazolone ring.^{[4][5]} This modification enhances its analgesic properties.^[4] **Propyphenazone** is often used in combination formulations with other active ingredients like paracetamol and caffeine to enhance its therapeutic effects for treating mild to moderate pain and fever.^{[3][6]} While it has been widely used, in some countries its indications have been restricted due to its structural relation to aminophenazone, which has been associated with severe blood dyscrasias.^{[2][3]} However, a key distinction is that **propyphenazone** cannot be transformed into potentially carcinogenic nitrosamines.^{[2][3]}

Physicochemical Properties of Propyphenazone

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. **Propyphenazone** is a white to off-white crystalline powder with a slightly bitter taste.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The key physicochemical parameters for **propyphenazone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₈ N ₂ O	[2] [3] [5]
Molecular Weight	230.31 g/mol	[2] [4] [5]
Melting Point	102-105 °C	[2] [10] [11]
103 °C	[4] [9]	
Boiling Point	372.3 °C (rough estimate)	[2] [10]
Density	1.037 g/cm ³ (rough estimate)	[2] [8] [10]
pKa	1.46 ± 0.65 (Predicted)	[2]
Water Solubility	Slightly soluble	[2]
743.6 mg/L (at 25.35 °C)	[2]	
0.24 g/100 mL (at 16.5 °C)	[9]	
Solubility in Organic Solvents	Freely soluble in ethanol (96%) and methylene chloride. [2] Readily soluble in ether. [9] Soluble in DMSO (60 mg/mL). [12]	
Partition Coefficient (LogP)	1.94	[4] [8]
1.7 (XLogP3)	[4] [5]	

Propyphenazone Derivatives

Research into **propyphenazone** derivatives has primarily focused on the synthesis of mutual prodrugs to enhance its therapeutic index, particularly by reducing gastrointestinal side effects. [13][14] These prodrugs often involve temporarily masking the carboxylic acid group of other NSAIDs (like ibuprofen, diclofenac, and ketoprofen) with a **propyphenazone** moiety.[14][15]

Another strategy involves coupling **propyphenazone** with other molecules to create derivatives with selective inhibitory action on cyclooxygenase-2 (COX-2), which could offer anti-inflammatory benefits with fewer gastrointestinal complications.[14] For instance, a derivative formed by coupling **propyphenazone** with 4-aminoantipyrine (ANT-MP) has shown exceptional selectivity for COX-2.[14]

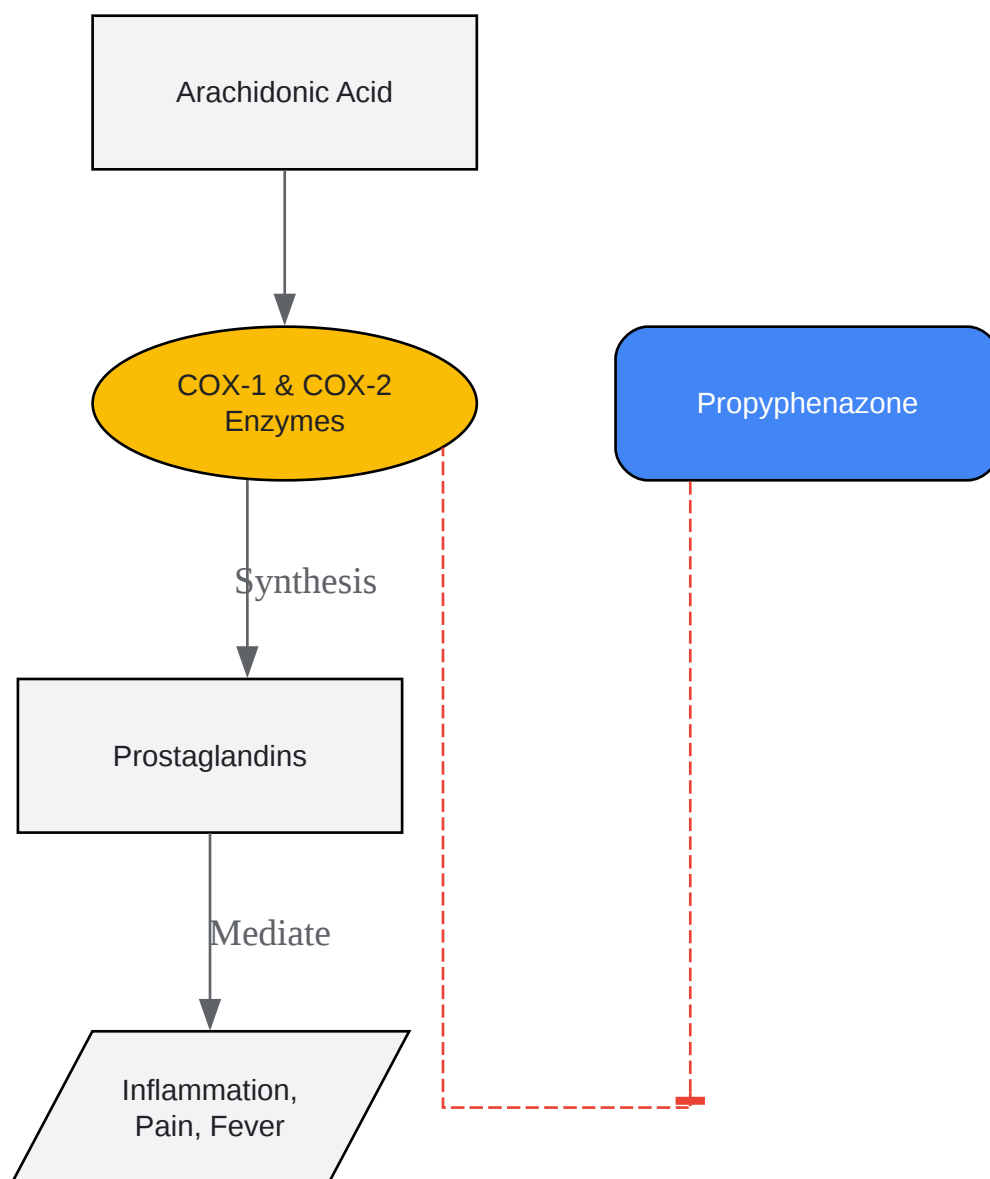
Quantitative Data Summary for a Propyphenazone Derivative

The table below presents data for a key intermediate used in the synthesis of **propyphenazone** derivatives.

Derivative Name	Molecular Formula	Synthesis Note	Source(s)
3-bromomethyl propyphenazone	C ₁₄ H ₁₇ BrN ₂ O	Synthesized from propyphenazone and bromine. Used as an intermediate for creating hydroxyl derivatives and prodrugs.	[15]
Ibuprofen–propyphenazone (mutual prodrug)	Not specified	Synthesized by coupling ibuprofen with a propyphenazone derivative to mask the free acid group of ibuprofen.	[14][15]
4-aminoantipyrine–propyphenazone (ANT-MP)	Not specified	Formed by the irreversible coupling of propyphenazone and 4-aminoantipyrine, resulting in a selective COX-2 inhibitor.	[14]

Mechanism of Action and Signaling Pathway

Propyphenazone exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][6] By blocking COX enzymes, **propyphenazone** reduces the synthesis of prostaglandins, leading to the alleviation of these symptoms.[1]



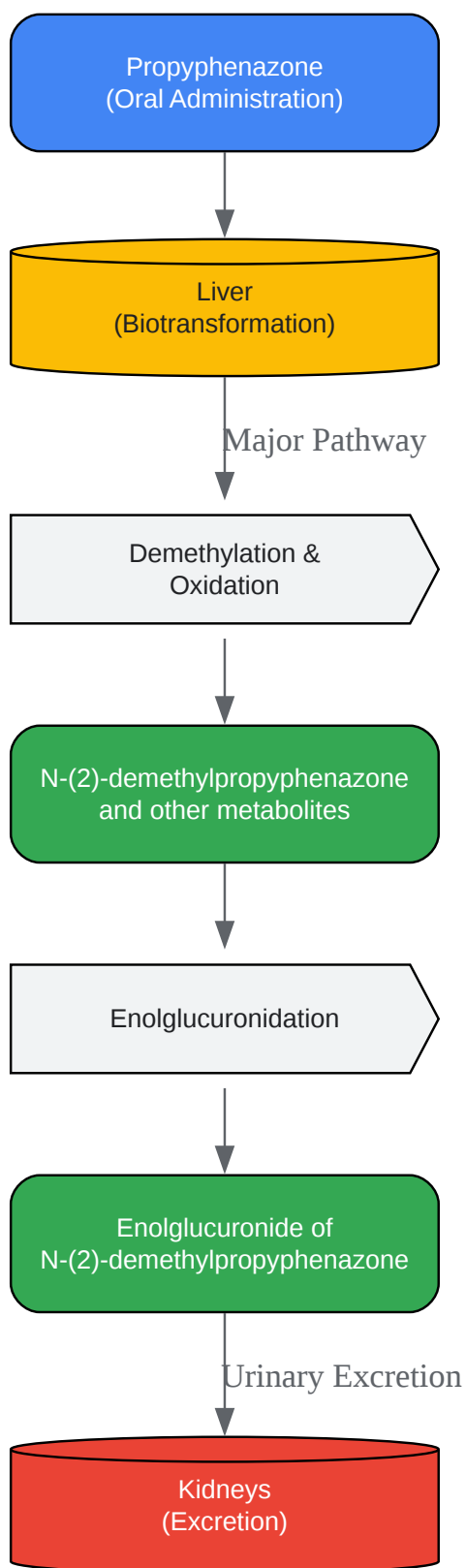
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Caption: Mechanism of action of **propyphenazone** via inhibition of COX enzymes.

Metabolic Pathway

The metabolism of **propyphenazone** occurs mainly in the liver through biotransformation.^[1] The primary metabolic route is demethylation, followed by oxidation reactions.^{[1][16][17][18]} This process results in several metabolites, with the main urinary metabolite being the enolglucuronide of N-(2)-demethyl**propyphenazone**.^{[16][17][18][19]} These metabolites are

then primarily excreted through the kidneys.[1] The elimination half-life is relatively short, around 2 to 3 hours.[1]



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Caption: Major metabolic pathway of **propyphenazone** in the liver.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical. The following sections detail standard methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and study thermal transitions of a substance.^{[20][21]}

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the **propyphenazone** sample (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
- **Instrument Setup:** A differential scanning calorimeter is calibrated using high-purity standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.
- **Thermal Program:** The sample and reference pans are placed in the DSC cell. They are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Analysis:** The melting point is determined from the resulting thermogram as the onset or peak temperature of the endothermic melting event.^[21] For **propyphenazone**, a broad melting peak is observed around 100-104 °C.^[21]

pKa Determination by Potentiometric Titration

Potentiometric titration is a common and cost-effective method for determining the pKa of ionizable substances.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Methodology:

- **Instrument Calibration:** A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[\[22\]](#)
- **Sample Preparation:** A precise amount of **propyphenazone** is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[\[22\]](#) The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M potassium chloride (KCl).[\[22\]](#) The solution is purged with nitrogen to remove dissolved CO₂.[\[22\]](#)
- **Titration:** The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- **Titrant Addition:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[\[22\]](#)
- **Data Recording:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the substance is ionized.[\[24\]](#) The experiment should be performed in triplicate to ensure accuracy.[\[22\]](#)

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[\[25\]](#)

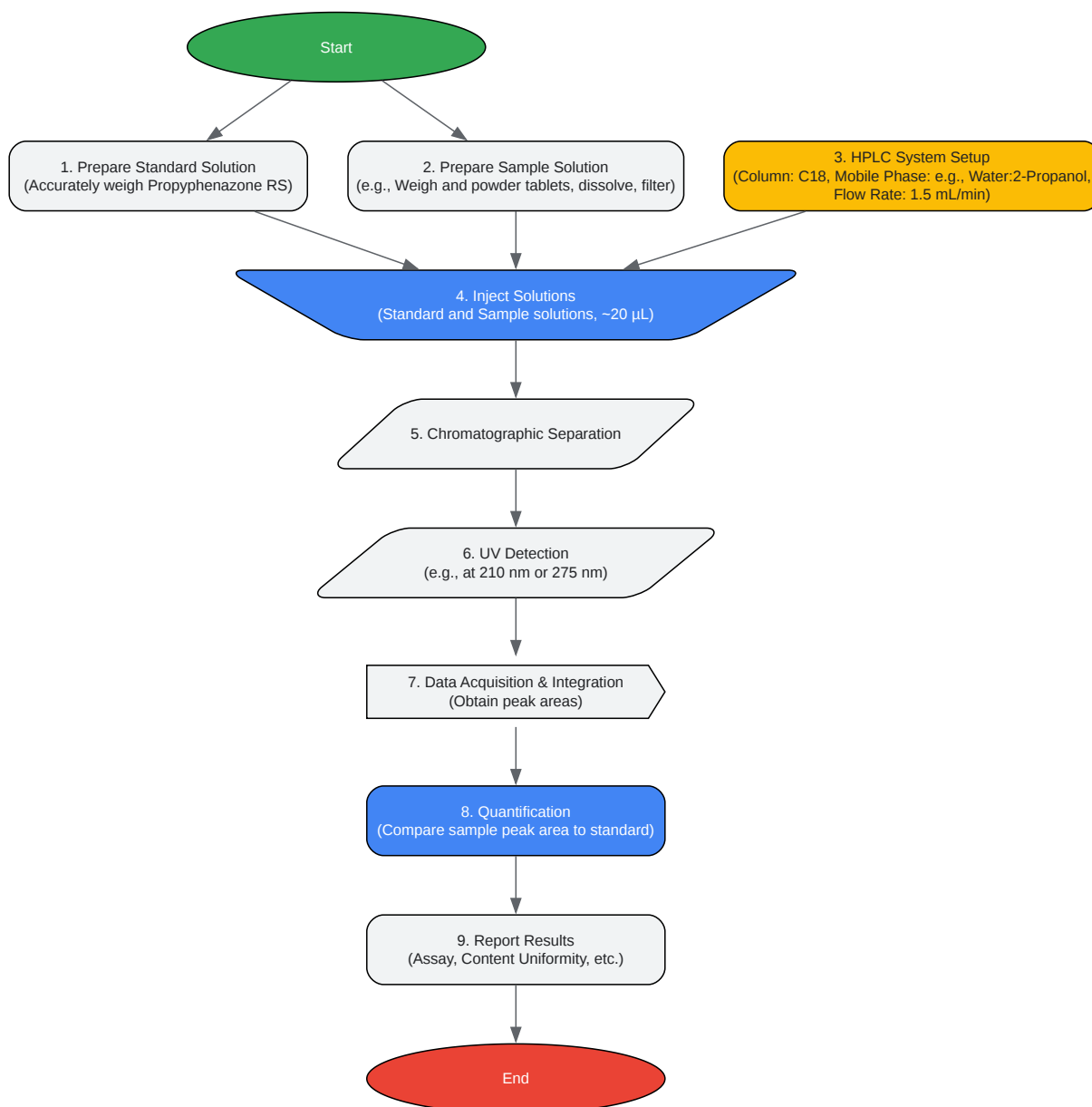
Methodology:

- **Buffer Preparation:** Aqueous buffers are prepared at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[\[25\]](#)

- **Sample Preparation:** An excess amount of solid **propyphenazone** is added to a known volume of each buffer solution in a sealed flask or vial. This ensures that a saturated solution is formed.
- **Equilibration:** The flasks are agitated in a constant temperature environment (e.g., 37 ± 1 °C for biopharmaceutical classification) using an orbital shaker or other mechanical agitator.^[25] The system is agitated until equilibrium is reached, which may take 24-72 hours. Preliminary experiments are often conducted to determine the time required to reach equilibrium.^[26]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).
- **Quantification:** The concentration of **propyphenazone** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.^[27]
- **Reporting:** The experiment is performed in triplicate for each pH condition, and the solubility is reported as the average concentration (e.g., in mg/mL or mol/L).^[25]

Analytical Experimental Workflow: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantitative determination of **propyphenazone** in pharmaceutical formulations.^{[28][29][30]}



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Caption: General workflow for the quantitative analysis of **propyphenazone** by HPLC.

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